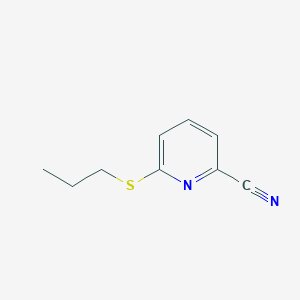

2-Cyano-6-propylthiopyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are cornerstone heterocyclic compounds in various scientific fields. researchgate.netnih.gov Their unique six-membered aromatic ring containing a nitrogen atom imparts specific electronic and solubility characteristics, making them highly valuable in medicinal chemistry, materials science, and agrochemicals. thieme-connect.comd-nb.infonih.gov In medicinal chemistry, the pyridine scaffold is a common feature in numerous drugs due to its ability to enhance bioavailability and participate in crucial binding interactions with biological targets. thieme-connect.comd-nb.info Pyridine derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

Historical Development of Cyanopyridine and Thiopyridine Chemistry Relevant to 2-Cyano-6-propylthiopyridine

The chemistry of cyanopyridines has been a subject of considerable interest due to the versatile reactivity of the cyano group, which can be transformed into various other functional groups. chem-soc.si Historically, the synthesis of cyanopyridines has been achieved through several methods, including the ammoxidation of picolines and the reaction of pyridine N-oxides with cyanide ions. thieme-connect.de These methods have enabled the preparation of a wide range of cyanopyridine isomers, which serve as important intermediates in the synthesis of complex heterocyclic systems. thieme-connect.deresearchgate.net

The introduction of sulfur-containing substituents, such as a propylthio group, into the pyridine ring has also been an area of active research. Thiopyridines, particularly those with a sulfur linkage at the 2-position, are known to participate in various chemical transformations and exhibit interesting biological properties. The development of methods for the synthesis of 2-alkylthiopyridines has often involved the reaction of corresponding pyridinethiones with alkyl halides or the nucleophilic substitution of a leaving group on the pyridine ring with a thiol. scispace.comasianpubs.org

Current Research Landscape and Underexplored Facets of this compound

The current research landscape for pyridine derivatives is vast and continues to expand. However, dedicated research focusing specifically on this compound appears to be limited. The compound is mentioned in patent literature as an intermediate in the synthesis of more complex molecules, such as 1,3-benzothiazinone derivatives. google.comgoogle.com In these instances, it serves as a building block, reacting with other molecules to form the desired final products.

A significant underexplored facet of this compound is the systematic investigation of its own chemical and physical properties, as well as its potential biological activities. While the individual components of the molecule—the cyanopyridine core and the propylthio group—are well-studied in other contexts, their combined effect in this specific isomeric arrangement remains largely uncharacterized in publicly available research. The reactivity of the cyano group in the presence of the propylthio substituent, and vice-versa, presents an area ripe for investigation. nih.govnih.gov

Academic Rationale for Investigating this compound

The academic rationale for a focused investigation of this compound stems from several key points. Firstly, the combination of a cyano group and a thioether at the 2- and 6-positions of the pyridine ring creates a unique electronic and steric environment. This substitution pattern could lead to novel reactivity and unforeseen applications. nih.gov

Secondly, the presence of both a potential electrophilic site (the cyano group) and a nucleophilic sulfur atom offers opportunities for interesting intramolecular and intermolecular reactions. nih.govbeilstein-journals.org A detailed study could uncover new synthetic methodologies or provide insights into the fundamental reactivity of such disubstituted pyridines.

Finally, given the broad spectrum of biological activities associated with both cyanopyridines and thiopyridines, this compound represents a promising, yet unexplored, candidate for biological screening. nih.govscispace.com A thorough investigation into its synthesis, characterization, and reactivity would provide a valuable addition to the field of heterocyclic chemistry and could pave the way for new discoveries in materials science and medicinal chemistry. The lack of extensive research on this specific compound highlights a gap in the current body of knowledge, making it a compelling target for academic exploration. nih.gov

Compound Data

Table 1: Physicochemical Data of Related Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Spectroscopic Data |

| 2-Cyanopyridine | C₆H₄N₂ | 26-29 | ¹H NMR: δ 8.76 (d, 1H), 7.95 (t, 1H), 7.78 (d, 1H), 7.63 (t, 1H) thieme-connect.de |

| 4-Thiopyridine | C₅H₅NS | 148-150 | Yellow powder nih.gov |

| 2-Mercaptopyridine | C₅H₅NS | 125-130 | Yellow crystalline solid rsc.org |

Table 2: Reaction Data for the Synthesis of a 2-(6-Propylthio-2-pyridyl)-4H-1,3-benzothiazine-4-one

| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Time (hrs) | Product Yield (%) |

| Methyl thiosalicylate | This compound | Triethylamine | Toluene | 48 | 37 |

Data extracted from patent literature describing the use of this compound as a reactant. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

6-propylsulfanylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H10N2S/c1-2-6-12-9-5-3-4-8(7-10)11-9/h3-5H,2,6H2,1H3 |

InChI Key |

FAAXIVDHXZJERK-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=CC(=N1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 Cyano 6 Propylthiopyridine

Precursor Chemistry and Starting Materials for 2-Cyano-6-propylthiopyridine Synthesis

Pyridine-2(1H)-thione derivatives, specifically those already containing a cyano group at the 3-position, are highly valuable precursors for the synthesis of this compound. These compounds possess the foundational structure, incorporating both the sulfur atom and the cyano group in the correct relative positions. The synthesis of these thiones often begins with acyclic starting materials. For instance, 3-cyanopyridine-2(1H)-thiones can be prepared through the reaction of cyanothioacetamide with various carbonyl compounds. sciforum.net The thione exists in tautomeric equilibrium with its thiol form, 2-mercaptopyridine, making the sulfur atom readily available for subsequent alkylation to introduce the propylthio group. researchgate.net The presence of the cyano group is advantageous as it influences the electronic properties of the pyridine (B92270) ring. These synthons are considered advanced intermediates because they significantly simplify the final steps of the synthesis. researchgate.netnih.gov

Table 1: Examples of Pyridine-2(1H)-thione Precursors and Their Synthesis

| Precursor Structure | Starting Materials | Reaction Type | Reference |

| 4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione | β–aryl-α-thiocarbamoylacrylonitrile, (2-thenoyl)-ω,ω,ω-trifluoroacetone | Cyclocondensation | researchgate.net |

| 5-Benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione | Cyanothioacetamide, 2-ethoxymethylene-1,3-diphenylpropane-1,3-dione | Vinylogous Substitution / Cyclization | sciforum.net |

| 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones | β–aryl-α-thiocarbamoylacrylonitrile, Ethyl acetoacetate | Cyclocondensation | researchgate.net |

Multicomponent reactions provide an efficient route to construct highly functionalized pyridine rings from simple, acyclic precursors. researchgate.net In this context, malononitrile (B47326) is a cornerstone reagent, serving as a source for the nitrogen atom and two of the carbon atoms of the pyridine ring, as well as the C2-cyano group. The reaction of malononitrile with α,β-unsaturated ketones in the presence of ammonium (B1175870) acetate (B1210297) is a well-established method for pyridine synthesis. researchgate.net This approach, a variation of the Hantzsch pyridine synthesis, allows for the assembly of the core heterocyclic structure in a single step. fiveable.me The specific α,β-unsaturated ketone used determines the substituents at other positions of the ring. To synthesize a precursor for this compound, one might employ an α,β-unsaturated ketone that already contains a sulfur moiety or a group that can be later converted to the propylthio group. The Kröhnke pyridine synthesis is another related method that utilizes α,β-unsaturated carbonyl compounds to generate functionalized pyridines. wikipedia.org

Halogenated pyridines, particularly 2-chloropyridine (B119429) derivatives, are versatile and widely used starting materials in industrial and laboratory synthesis. For the preparation of this compound, a key intermediate is 2-cyano-6-chloropyridine. This precursor can be synthesized from materials like 2,6-dichloropyridine. google.com The differential reactivity of the two chlorine atoms, or sequential substitution reactions, allows for the introduction of the cyano group first, followed by the propylthio group. The synthesis of 2-cyano-6-methylpyridine from 2-chloro-6-methylpyridine (B94459) has been reported, demonstrating the viability of substituting a chloro group with a cyano group. orgsyn.org The presence of a halogen, typically chlorine, at the 6-position provides a reactive site for a subsequent nucleophilic aromatic substitution reaction to introduce the propylthio moiety. google.com

Established Synthetic Routes to this compound

Once suitable precursors are obtained, established chemical transformations are employed to arrive at the final product. The two primary strategies involve creating the C-S bond through nucleophilic aromatic substitution on a halogenated pyridine or through alkylation of a pyridine-thione derivative.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, especially those activated by electron-withdrawing groups. wikipedia.org In the context of this compound synthesis, this strategy typically begins with a precursor such as 2-cyano-6-chloropyridine. The cyano group at the C2 position acts as an activating group, withdrawing electron density from the pyridine ring and making the C6 position more electrophilic and susceptible to nucleophilic attack. nih.govrsc.org

The reaction involves the displacement of the chloride leaving group by a sulfur-based nucleophile, typically sodium propanethiolate or potassium propanethiolate. This nucleophile is generated in situ by treating 1-propanethiol (B107717) with a suitable base like sodium hydride or sodium hydroxide. The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled to restore aromaticity. wikipedia.org

Table 2: Typical Conditions for SNAr Reaction

| Substrate | Nucleophile | Base/Solvent | Temperature | Key Feature |

| 2-Cyano-6-chloropyridine | 1-Propanethiol | NaH / DMF | Room Temp. to 80 °C | Formation of highly nucleophilic thiolate. |

| 2-Cyano-6-chloropyridine | 1-Propanethiol | KOH / Ethanol | Reflux | Common and cost-effective reagents. |

| 2-Cyano-6-fluoropyridine | 1-Propanethiol | K2CO3 / Acetonitrile (B52724) | Reflux | Fluoro group is an excellent leaving group in SNAr. nih.gov |

An alternative and highly efficient route involves the direct alkylation of a 3-cyano-pyridine-2(1H)-thione precursor. This method takes advantage of the acidic nature of the N-H proton in the thione tautomer. Treatment with a base (e.g., potassium hydroxide, sodium ethoxide) readily deprotonates the thione to form a pyridinethiolate anion. sciforum.netresearchgate.net

This thiolate is a potent nucleophile, and the sulfur atom can readily attack an electrophilic propyl source, such as 1-bromopropane, 1-iodopropane, or propyl tosylate, in a standard S-alkylation reaction. sciforum.net This reaction is typically high-yielding and proceeds under mild conditions. It is often preferred when the corresponding pyridine-2(1H)-thione precursor is readily available, as it directly establishes the required propylthio moiety without the need for activating groups on the pyridine ring.

Multi-Step Synthesis Pathways from Simpler Precursors

A common and adaptable approach to the synthesis of this compound involves a multi-step sequence starting from readily available pyridine derivatives. A prominent pathway commences with a di-substituted pyridine, such as 2,6-dichloropyridine, and proceeds through a halogen exchange followed by cyanation and subsequent nucleophilic aromatic substitution.

A key intermediate in this process is 2-cyano-6-chloropyridine. The synthesis of this compound can be achieved by reacting a 2-halo-6-chloropyridine (where the halo group is preferably fluoro or chloro) with an alkali metal cyanide. nih.gov For instance, 2-fluoro-6-chloropyridine can be treated with sodium cyanide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to yield 2-cyano-6-chloropyridine. google.com This cyanation reaction is a crucial step, converting the halogenated precursor into the desired nitrile.

The final step in this sequence is the introduction of the propylthio group. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. The 2-cyano-6-chloropyridine intermediate is reacted with a sulfur nucleophile, such as sodium thiopropoxide (propanethiol treated with a base like sodium hydride). The electron-withdrawing nature of the cyano group at the 2-position activates the chlorine atom at the 6-position for nucleophilic attack, facilitating the displacement of the chloride by the propylthiolate anion to furnish the final product, this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2,6-Dichloropyridine | Alkali metal fluoride (B91410) (e.g., KF) | 2-Fluoro-6-chloropyridine |

| 2 | 2-Fluoro-6-chloropyridine | Alkali metal cyanide (e.g., NaCN) | 2-Cyano-6-chloropyridine |

| 3 | 2-Cyano-6-chloropyridine | Propanethiol, Base (e.g., NaH) | This compound |

Modern Advancements in this compound Production

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of chemical processes. These modern approaches are being increasingly applied to the synthesis of heterocyclic compounds like this compound.

One-Pot Reaction Protocols

While a specific one-pot synthesis for this compound is not extensively documented in the literature, the development of one-pot, multi-component reactions for structurally related compounds provides a promising avenue for future research. For example, efficient three-component, one-pot syntheses of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines have been reported. nih.govnih.gov These reactions proceed by combining an aldehyde, malononitrile, and an S-alkylisothiouronium salt in a single reaction vessel, often in an environmentally benign solvent like water. nih.govnih.gov The successful application of such a strategy to the pyridine core could significantly streamline the synthesis of this compound by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

Catalytic Methodologies in this compound Synthesis (e.g., Metal-Free Catalysis)

Modern synthetic chemistry is increasingly moving towards catalytic methods to enhance reaction efficiency and reduce waste. In the context of synthesizing pyridine derivatives, metal-free catalysis has emerged as a powerful tool. For instance, a straightforward and efficient metal-free methodology has been developed for the synthesis of 3-cyano-2-pyridones. mdpi.com This approach involves a cascade reaction that forms C-C and C-N bonds under mild conditions, utilizing a simple base like potassium carbonate as the catalyst. mdpi.com This highlights the potential for developing metal-free catalytic systems for the C-S bond formation required in the synthesis of this compound, which would offer a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions.

Sustainable Chemistry Principles in this compound Synthesis (e.g., Green Solvents, Atom Economy)

The choice of solvent is another crucial aspect of sustainable synthesis. Traditional syntheses often employ volatile and potentially hazardous organic solvents. The development of synthetic routes that utilize "green" solvents, such as water, ionic liquids, or supercritical fluids, is a key goal. While specific examples for the synthesis of this compound in green solvents are not yet prevalent, the successful use of water as a solvent in the one-pot synthesis of related pyrimidines demonstrates the feasibility of this approach. nih.govnih.gov

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical steps in any synthetic process to ensure the desired level of purity. For this compound, conventional recovery procedures are typically employed. google.com Following the completion of the reaction, the mixture is often quenched, for example, by the addition of water, to stop the reaction and precipitate any inorganic salts.

The crude product is then typically extracted from the aqueous phase using an appropriate organic solvent. The choice of solvent depends on the solubility of the product and its immiscibility with water. The combined organic extracts are then washed, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Further purification is often necessary and is commonly achieved through techniques such as column chromatography on silica (B1680970) gel. The appropriate eluent system is chosen to effectively separate the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining highly pure this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 6 Propylthiopyridine

Tautomerism Studies of the Thiopyridine Moiety and its Impact on Reactivity

The thiopyridine moiety of 2-Cyano-6-propylthiopyridine is fundamentally related to 2-thiopyridine, which exists in a tautomeric equilibrium between the thiol form (pyridin-2-thiol) and the thione form (pyridine-2-thione). nih.govresearchgate.netcdnsciencepub.com This equilibrium is a critical factor in determining the molecule's reactivity.

Infrared spectroscopy studies have shown that 2-thiopyridine exists as an equilibrium mixture of these two tautomers. nih.gov The position of this equilibrium is significantly influenced by the surrounding environment. In dilute solutions of nonpolar solvents, the thiol form is predominant. researchgate.netcdnsciencepub.com Conversely, polar solvents and self-association shift the equilibrium significantly toward the more stable thione form. researchgate.netcdnsciencepub.com Computational studies, including those using B3LYP/6-311+G(3df,2p) methods, support these experimental findings, indicating that while the thiol form may be more stable in the gas phase, the large dipole moment of the thione tautomer leads to its stabilization and thermodynamic preference in solution. acs.org Dimerization through hydrogen bonding also favors the thione structure. stackexchange.com

This tautomerism has a profound impact on the reactivity of the molecule.

Nucleophilicity: The thiol form presents a nucleophilic sulfur atom, while the thione form has a nucleophilic nitrogen atom. The predominant tautomer in a given reaction condition will dictate the site of electrophilic attack.

Acidity: The thiol proton is acidic, and its removal generates a thiolate anion, which is a potent nucleophile.

Coordination Chemistry: The ability to exist in both forms makes these compounds versatile ligands in coordination chemistry, capable of binding to metals through either sulfur or nitrogen.

The presence of the propyl group in this compound locks the sulfur in the thioether form, preventing the thione-thiol tautomerism seen in the parent 2-mercaptopyridine. However, understanding this fundamental equilibrium is crucial for predicting the behavior of related compounds and potential side reactions if the S-propyl bond were to be cleaved.

Reactions Involving the Cyano Group of this compound (e.g., Hydrolysis, Reduction, Cyclization)

The cyano group at the C2 position of the pyridine (B92270) ring is a versatile functional group that serves as a reactive handle for numerous chemical transformations. Its reactivity allows for its conversion into other key functional groups, significantly expanding the synthetic utility of this compound.

Hydrolysis: The nitrile function can be hydrolyzed under acidic or basic conditions to yield a primary amide (2-carbamoyl-6-propylthiopyridine) and subsequently a carboxylic acid (6-propylthiopyridine-2-carboxylic acid). This transformation is a standard and fundamental reaction of cyanopyridines.

Reduction: The cyano group is susceptible to reduction by various reducing agents. Catalytic hydrogenation or treatment with metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding (6-propylthiopyridin-2-yl)methanamine. This primary amine can then serve as a nucleophile in subsequent synthetic steps.

Cyclization: The cyano group is an excellent participant in cyclization reactions, acting as an electrophile to construct more complex heterocyclic systems. A notable reaction involves the interaction of 2-cyanopyridine derivatives with N-terminal cysteine residues in peptides. nih.gov The thiol group of cysteine performs a nucleophilic attack on the cyano carbon, leading to the formation of a thioimidate intermediate. This is followed by an intramolecular cyclization by the amide nitrogen, ultimately resulting in a thiazoline ring and cleavage of the peptide bond. nih.gov This reactivity highlights the potential of the 2-cyano group to act as an electrophilic center for intramolecular reactions when a suitable nucleophile is present.

The following table summarizes key reactions involving the cyano group.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Amide, Carboxylic Acid |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine |

| Cyclization | N-terminal Cysteine | Thiazoline ring |

Transformations at the Propylthio Substituent of this compound (e.g., Oxidation, Exchange Reactions)

The propylthio group (-S-CH₂CH₂CH₃) is more than a passive substituent; its sulfur atom can undergo several important transformations. Thioethers, also known as sulfides, exhibit reactivity distinct from their oxygen analogs (ethers). masterorganicchemistry.com

Oxidation: The sulfur atom of the propylthio group is readily oxidized. Treatment with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can convert the thioether into a sulfoxide (B87167) (2-Cyano-6-(propylsulfinyl)pyridine). Using stronger oxidizing conditions or an excess of the oxidant can lead to further oxidation to the corresponding sulfone (2-Cyano-6-(propylsulfonyl)pyridine). These oxidation states significantly alter the electronic properties of the substituent, making the sulfonyl group a strong electron-withdrawing group and a potential leaving group in nucleophilic substitution reactions.

Exchange Reactions (Nucleophilic Substitution): While the propylthio group is not an exceptionally reactive leaving group, its displacement by other nucleophiles is possible, particularly if the pyridine ring is activated. Thioethers can be cleaved under specific conditions. Furthermore, the synthesis of pyridine-thioethers often involves the nucleophilic substitution of a leaving group (like a halide) on the pyridine ring by a thiol or thiolate. researchgate.net This suggests that the reverse reaction, the displacement of the propylthio group by a strong nucleophile, could be achieved under forcing conditions, especially if the sulfur is activated by conversion to a sulfonium salt or oxidation to a sulfone.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine Ring in this compound

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution. stackexchange.com The substituents on this compound further modulate this reactivity.

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the strongly electron-withdrawing cyano group at the C2 position work in concert to activate the ring for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comyoutube.com Since the C2 and C6 positions are already substituted, the most likely site for nucleophilic attack on this compound is the C4 position. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a high-energy anionic intermediate (a Meisenheimer complex). stackexchange.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it and facilitates the substitution. stackexchange.com

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. The ring is deactivated by the nitrogen atom, which can also be protonated under acidic conditions, further increasing its deactivating effect. The presence of the electron-withdrawing cyano group further deactivates the ring. Therefore, this compound is expected to be highly resistant to electrophilic attack. If a reaction were to occur, it would likely be directed to the C3 or C5 positions, which are the least deactivated.

The table below compares the two substitution types for this molecule.

| Reaction Type | Reactivity | Preferred Position(s) | Key Intermediates |

| Nucleophilic Aromatic Substitution | Favorable | C4 | Meisenheimer Complex (anionic) |

| Electrophilic Aromatic Substitution | Unfavorable | C3, C5 (if forced) | Sigma Complex (cationic) |

Cycloaddition and Condensation Reactions Utilizing this compound as a Building Block

This compound can serve as a valuable building block in cycloaddition and condensation reactions to form more complex polycyclic and heterocyclic systems.

Cycloaddition Reactions: The nitrile functional group, while generally unactivated, can participate as a 2π component in cycloaddition reactions under specific conditions. nih.govmit.edu For instance, formal [2+2+2] cycloaddition strategies have been developed where an unactivated cyano group functions as the dienophile in an intramolecular Diels-Alder reaction. nih.govmit.edu This type of pericyclic cascade allows for the construction of fused pyridine derivatives. Although these examples often involve specific substrates designed to facilitate the cascade, they demonstrate the latent dienophilic nature of the cyano group, which could be exploited in transformations of this compound. The pyridine ring itself can also participate in cycloadditions via pyridyne intermediates, which are highly reactive species that can be trapped by various reagents to form highly functionalized pyridines. escholarship.orgnih.gov

Condensation Reactions: The cyano group and the adjacent pyridine ring can be involved in condensation reactions to build fused heterocyclic rings. For example, related 2-chloro-3-cyanopyridines undergo condensation with reagents like hydrazine to yield pyrazolo[3,4-b]pyridine derivatives. wisdomlib.org Similarly, the inherent functionality of this compound could be leveraged. For instance, if the cyano group is reduced to an aminomethyl group, this new functionality could undergo condensation with a carbonyl compound. Alternatively, reactions involving both the cyano group and a substituent introduced at the C3 position could lead to the formation of fused systems like thieno[2,3-b]pyridines. researchgate.net

Stereochemical Aspects and Regioselectivity in this compound Transformations

Regioselectivity: The regioselectivity of reactions involving this compound is largely dictated by the electronic and steric effects of its substituents.

Nucleophilic Aromatic Substitution: As discussed in section 3.4, nucleophilic attack is strongly directed to the C4 position due to the activating effects of the ring nitrogen and the C2-cyano group. stackexchange.com

Reactions at the Ring: In the formation of pyridyne intermediates, substituents play a crucial role in directing the regioselectivity of subsequent nucleophilic additions. escholarship.orgnih.gov A substituent at the C2 position can perturb the pyridyne distortion, governing the regioselectivity of nucleophilic attack. For instance, a coordinating group at C2 can direct an incoming organomagnesium reagent to add selectively at the C4 position. rsc.org This principle suggests that the propylthio and cyano groups would exert significant control over the outcome of such reactions.

Electrophilic Attack: In the unlikely event of electrophilic substitution, the reaction would be directed away from the electron-deficient C2, C4, and C6 positions, favoring C3 and C5.

Stereochemical Aspects: Stereochemistry becomes a key consideration when a reaction creates a new stereocenter.

Reduction of the Cyano Group: The reduction of the cyano group does not create a stereocenter. However, if a chiral reducing agent were used, or if subsequent reactions of the resulting amine created a chiral center, stereochemical control would become important.

Oxidation of the Propylthio Group: Oxidation of the thioether to a sulfoxide creates a chiral center at the sulfur atom. The synthesis of an enantiomerically pure sulfoxide would require the use of a chiral oxidizing agent or a resolution technique.

Additions to the Ring: In cycloaddition reactions or nucleophilic additions that break the ring's aromaticity, new sp³-hybridized carbons are formed. nih.gov The facial selectivity of the attack (i.e., from which face of the pyridine ring the reagent approaches) would determine the stereochemistry of the product. The existing substituents would sterically influence this approach, potentially leading to diastereoselective outcomes.

Reaction Mechanism Elucidation Techniques (e.g., Kinetic Isotope Effects, Computational Modeling of Transition States)

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Several advanced techniques are employed for this purpose.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps. nih.gov It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H). For example, a significant ¹³C KIE in a reaction involving the cyano group could indicate that bond breaking or formation at the cyano carbon is part of the rate-limiting step. nih.gov KIE studies have been used to investigate mechanisms of reactions involving pyridine derivatives, including proton transfer and decarboxylation. nih.govrsc.org

Computational Modeling of Transition States: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed modeling of reaction pathways. oberlin.edunih.gov

Transition State Theory: Calculations can locate and characterize the geometries and energies of transition states, which are the highest energy points along a reaction coordinate. nih.govoberlin.edu The energy of the transition state relative to the reactants determines the activation energy and, therefore, the reaction rate.

Mechanism Validation: By comparing the calculated activation energies for different possible mechanistic pathways, chemists can determine the most energetically favorable route. rsc.org For instance, computational studies can distinguish between a concerted pericyclic mechanism and a stepwise ionic or radical mechanism in a cycloaddition reaction. nih.gov DFT calculations have been successfully used to explore the regioselectivity of reactions on substituted pyridines and to understand the role of catalysts and substituents in activating the pyridine ring. nih.govnih.gov

These techniques, often used in combination, provide a detailed picture of the reaction mechanism at a molecular level, complementing experimental observations.

Spectroscopic and Structural Elucidation Methodologies for 2 Cyano 6 Propylthiopyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Cyano-6-propylthiopyridine. A suite of one-dimensional and two-dimensional experiments provides comprehensive information about the carbon-hydrogen framework and the relative orientation of substituents.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propylthio group. The three protons on the pyridine ring (H-3, H-4, and H-5) typically appear in the aromatic region (δ 7.0-8.0 ppm) and exhibit a characteristic coupling pattern. H-4 often appears as a triplet, being coupled to both H-3 and H-5, while H-3 and H-5 appear as doublets of doublets. The propyl group protons display signals in the upfield region, with the methylene (B1212753) group attached to the sulfur atom (S-CH₂) being the most deshielded.

¹³C NMR: The carbon NMR spectrum provides the number of chemically distinct carbon environments. For this compound, nine unique carbon signals are expected. The carbons of the pyridine ring (C-2 to C-6) resonate in the downfield region (δ 120-160 ppm). The carbon bearing the cyano group (C-2) and the one attached to the sulfur (C-6) are typically quaternary and can be identified by their chemical shifts and lack of signal in DEPT-135 experiments. The cyano carbon itself appears around δ 117-120 ppm. The three carbons of the propyl group appear in the aliphatic region (δ 10-40 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - | - | ~148.5 |

| 3 | ~7.45 | dd | ~7.8, 1.0 | ~125.0 |

| 4 | ~7.70 | t | ~7.8 | ~138.0 |

| 5 | ~7.25 | dd | ~7.8, 1.0 | ~119.5 |

| 6 | - | - | - | ~160.0 |

| CN | - | - | - | ~117.5 |

| 1' (S-CH₂) | ~3.15 | t | ~7.4 | ~36.0 |

| 2' (CH₂) | ~1.75 | sextet | ~7.4 | ~22.5 |

| 3' (CH₃) | ~1.05 | t | ~7.4 | ~13.5 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-5) and between the adjacent protons within the propyl chain (H-1' with H-2', and H-2' with H-3'). sdsu.edulibretexts.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). sdsu.edu HSQC is crucial for assigning each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~7.70 ppm would correlate with the carbon signal at ~138.0 ppm, assigning them to H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (²JCH and ³JCH) between protons and carbons over two to three bonds. sdsu.eduemerypharma.com This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The S-CH₂ protons (H-1') to the pyridine carbon C-6.

The H-5 proton to C-3 and the cyano carbon (CN).

The H-3 proton to C-5 and the cyano carbon (CN).

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons, which is essential for determining stereochemistry and conformation. A key expected correlation would be between the S-CH₂ protons (H-1') and the H-5 proton of the pyridine ring, providing insight into the preferred orientation of the propylthio substituent relative to the ring.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

| COSY | H-4 | H-3, H-5 | Connectivity of pyridine ring protons. |

| COSY | H-2' | H-1', H-3' | Connectivity of propyl chain protons. |

| HSQC | H-5 (~7.25 ppm) | C-5 (~119.5 ppm) | Direct C-H bond assignment. |

| HMBC | H-1' (~3.15 ppm) | C-6, C-2' | Confirms attachment of propylthio group to C-6. |

| HMBC | H-3 (~7.45 ppm) | C-2, C-5, CN | Confirms position relative to cyano group and other carbons. |

| NOESY/ROESY | H-1' (~3.15 ppm) | H-5 (~7.25 ppm) | Spatial proximity, indicating conformational preference. |

For more complex analogues or to study molecular dynamics, advanced NMR techniques may be employed. Variable-temperature (VT) NMR studies can be used to investigate conformational changes, such as restricted rotation around the C-S bond, by observing changes in the NMR spectra at different temperatures. Solid-state NMR could also provide information about the molecular structure and packing in the crystalline form, offering a comparison to the solution-state conformation.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₉H₁₀N₂S), the calculated exact mass is 178.0565 Da. An HRMS experiment, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ at m/z 179.0638. The high accuracy of this measurement (typically within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers.

Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds like this compound. It serves to assess the purity of a sample and provides structural information through electron ionization (EI) fragmentation patterns. The fragmentation of the molecular ion (m/z 178) can yield characteristic fragment ions that help confirm the structure. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique used for a wide range of compounds. It is particularly useful for analyzing mixtures or analogues that may not be suitable for GC. Using soft ionization techniques like ESI, LC-MS typically provides the mass of the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound and its analogues in a sample.

Table 3: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 178 | [M]⁺ | [C₉H₁₀N₂S]⁺ | Molecular Ion |

| 136 | [M - C₃H₆]⁺ | [C₆H₄N₂S]⁺ | Loss of propene via McLafferty rearrangement |

| 135 | [M - C₃H₇]⁺ | [C₆H₄N₂S]⁺ | Loss of propyl radical |

| 104 | [C₆H₄N₂]⁺ | [C₆H₄N₂]⁺ | Loss of propylthio radical |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound and its analogues, these methods are instrumental in confirming the presence of key structural motifs, most notably the cyano (C≡N) and thioether (C-S) groups, as well as the vibrations of the pyridine ring.

The IR spectrum of cyanopyridine derivatives typically displays a sharp, intense absorption band corresponding to the C≡N stretching vibration. This band is generally observed in the region of 2200-2240 cm⁻¹. For instance, in a related compound, (E)-2-(3-cyano-6(thiophen-2-yl)-4,4″-bipyridin-2-yloxy) N-(tosylmethylene)acetohydrazide, the C≡N stretch is reported at 2200 cm⁻¹ nih.gov. The precise position of this band can be influenced by the electronic environment of the cyano group.

The propylthio substituent introduces several other characteristic vibrations. The C-S stretching vibration is typically weaker and appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group are expected in the 2850-2960 cm⁻¹ region, while their bending vibrations appear around 1375 cm⁻¹ and 1450 cm⁻¹.

Vibrations associated with the pyridine ring also provide valuable structural information. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. For example, in N-alkyl-3-cyano-2-pyridones, the C=C and C=N stretching vibrations are observed in this range mdpi.com.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. The C≡N stretch is also Raman active and often gives a strong signal. The symmetric vibrations of the pyridine ring are particularly well-suited for Raman analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2200 - 2240 | Strong, Sharp |

| Aliphatic C-H (propyl) | Stretching | 2850 - 2960 | Medium to Strong |

| Aromatic C-H (pyridine) | Stretching | > 3000 | Variable |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Strong |

| Thioether (C-S) | Stretching | 600 - 800 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The UV-Vis spectrum of this compound and its analogues is expected to be characterized by absorption bands arising from π→π* and n→π* transitions within the cyanopyridine chromophore.

The pyridine ring itself exhibits characteristic absorptions in the UV region. The introduction of a cyano group and a propylthio group as substituents will influence the position and intensity of these absorption bands. The cyano group, being an electron-withdrawing group, can cause a bathochromic (red) shift of the absorption maxima. The sulfur atom of the thioether group has lone pairs of electrons that can also participate in electronic transitions, potentially leading to additional absorption features.

In a study of 2-cyanopyridine, its complexation with cerium oxide resulted in a charge-transfer band, indicating electronic interactions involving the cyanopyridine moiety researchgate.net. For more complex systems like 2-cyano-6-hydroxybenzothiazole, a synthetic intermediate of firefly luciferin, UV-visible absorption spectroscopy is used to study its interaction with other molecules rsc.orgresearchgate.net. The specific absorption maxima (λmax) for this compound would need to be determined experimentally, but based on analogous structures, absorptions in the range of 250-350 nm are anticipated.

The molar absorptivity (ε) of these transitions provides information about the probability of the electronic transition. Highly conjugated systems typically exhibit high molar absorptivities for their π→π* transitions. The solvent used for UV-Vis analysis can also influence the spectrum, particularly for transitions involving non-bonding electrons (n→π*).

| Electronic Transition | Expected λmax (nm) | Solvent Effects |

|---|---|---|

| π→π | ~250 - 300 | Relatively insensitive |

| n→π | ~300 - 350 | Sensitive to solvent polarity |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

For analogues of this compound, such as certain cyanoguanidinophenytoin derivatives, single-crystal X-ray diffraction has been used to elucidate their molecular geometry and crystal packing nih.gov. These studies reveal details about the crystal system, space group, and unit cell dimensions. For instance, a related compound crystallized in the monoclinic system with the P2₁/c space group nih.gov. The analysis of the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide provided insights into the geometry of the hydrazide moiety and intermolecular contacts mdpi.com.

A single-crystal X-ray diffraction study of this compound would be expected to provide precise measurements of the bond lengths of the C≡N, C-S, and pyridine ring bonds, as well as the bond angles within the molecule. It would also reveal the conformation of the propyl group and the planarity of the pyridine ring. Furthermore, analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

While PXRD does not provide the detailed atomic-level structural information of single-crystal XRD, it is a valuable tool for:

Phase Identification: The PXRD pattern of a synthesized batch of this compound can be compared to a reference pattern (either calculated from single-crystal data or from a standard sample) to confirm its identity and purity.

Polymorphism Studies: Different crystalline forms (polymorphs) of a compound will have distinct PXRD patterns. PXRD is a key technique for identifying and characterizing polymorphs, which can have different physical properties.

Crystallinity Assessment: The sharpness of the diffraction peaks in a PXRD pattern is related to the degree of crystallinity of the sample. Broad peaks may indicate an amorphous or poorly crystalline material.

Elemental Analysis Techniques for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This information is then used to determine the empirical formula of the molecule.

For this compound (C₉H₁₀N₂S), the theoretical elemental composition can be calculated from its molecular formula. The experimentally determined values from elemental analysis should be in close agreement with the theoretical values to confirm the empirical formula. In the characterization of various novel cyanopyridine and related heterocyclic compounds, elemental analysis is routinely reported to support the proposed structures nih.govnih.gov. For example, in the synthesis of a Mannich base derived from cyanoguanidinophenytoin, the calculated and found elemental analysis values were in close agreement, confirming the composition of the new compound nih.gov.

The results of elemental analysis are typically presented as the percentage of each element. A close match between the experimental and calculated values, usually within ±0.4%, is considered evidence for the correct empirical formula and the purity of the sample.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 60.64% |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.67% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.72% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 17.97% |

| Total | 178.28 | 100.00% |

Theoretical and Computational Investigations of 2 Cyano 6 Propylthiopyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic distribution and geometric parameters of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For 2-Cyano-6-propylthiopyridine, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a range of electronic properties. ijcce.ac.irresearchgate.net

Studies on similar heterocyclic compounds demonstrate that DFT is effective for calculating key structural parameters. researchgate.net The optimized geometry reveals bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions. ijcce.ac.ir

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table presents theoretical data representative of typical DFT calculations for similar pyridine (B92270) derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C≡N (Cyano) | 1.15 Å | |

| C-S (Thioether) | 1.78 Å | |

| S-C (Propyl) | 1.82 Å | |

| C-C (Pyridine Ring) | 1.39 - 1.40 Å | |

| C-N (Pyridine Ring) | 1.33 - 1.34 Å | |

| **Bond Angles (°) ** | ||

| C-S-C (Thioether) | 103.5° | |

| C-C-C (Pyridine Ring) | 118.0° - 121.0° |

For situations requiring higher accuracy, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed. While more computationally demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. researchgate.net

MP2 calculations, in particular, can offer a more precise determination of molecular geometries and energies, often serving as a benchmark for DFT results. researchgate.net Comparing results from MP2 and DFT allows researchers to validate the chosen DFT functional and basis set for the specific system under investigation. For this compound, these high-accuracy calculations would be valuable for refining the understanding of subtle electronic effects and conformational energy differences that govern its behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which features a rotatable propyl group attached to the sulfur atom.

By simulating the motion of atoms over a period, MD can identify the most stable conformers (low-energy states) and the energy barriers between them. nih.govresearchgate.net This analysis is critical for understanding how the molecule's shape influences its properties and interactions. MD simulations can also model the molecule in different environments, such as in various solvents or in the presence of other molecules, to study intermolecular forces like hydrogen bonding and van der Waals interactions. nih.gov This provides a dynamic picture of how this compound interacts with its surroundings, which is essential for predicting its behavior in solution or within a biological system.

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound. As mentioned, the HOMO-LUMO gap and MEP maps derived from DFT calculations identify the likely sites for electrophilic and nucleophilic attack. ijcce.ac.ir The cyano group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring. nih.gov

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. ijcce.ac.irresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental spectra to confirm the molecular structure. researchgate.netnih.gov

IR Frequencies : The vibrational frequencies corresponding to infrared (IR) absorption can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies and their corresponding intensities help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C≡N stretch of the cyano group or the C-S stretching of the thioether. nih.gov

UV-Vis Absorption Maxima : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net By calculating the excitation energies between the ground state and various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. nih.govresearchgate.net These calculations help explain the electronic transitions responsible for the observed color and photophysical properties of the compound.

Table 2: Predicted Spectroscopic Data for this compound This table presents theoretical data representative of typical computational predictions for similar molecules.

| Spectroscopy | Parameter | Predicted Value | Method |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ, ppm) - Cyano Carbon | ~117 ppm | GIAO-DFT |

| Chemical Shift (δ, ppm) - C-S (Pyridine) | ~160 ppm | GIAO-DFT | |

| IR | Vibrational Frequency (cm⁻¹) - C≡N Stretch | ~2230 cm⁻¹ | DFT |

| Vibrational Frequency (cm⁻¹) - C-S Stretch | ~700 cm⁻¹ | DFT |

| UV-Vis | Absorption Maximum (λmax) | ~280-320 nm | TD-DFT |

Computational Studies on Molecular Recognition and Adsorption Phenomena

Computational modeling can be used to investigate how this compound interacts with other chemical entities, a process known as molecular recognition. This includes studying its potential to bind to larger host molecules, such as calixarenes, or its adsorption onto surfaces. rsc.org

Quantitative Structure-Property Relationship (QSPR) Methodologies for Predicting Material Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used extensively in chemistry and materials science to forecast the properties of chemical compounds based on their molecular structure. researchgate.net These models establish a mathematical correlation between the quantitative properties of a substance and its structurally derived features, known as molecular descriptors. researchgate.net By identifying the structural characteristics that influence a specific property, QSPR models serve as a powerful predictive tool, potentially reducing the need for extensive and costly experimental testing. mdpi.com For a molecule like this compound, QSPR can be employed to predict a wide range of material properties, from physicochemical characteristics to electronic behavior.

The core principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its macroscopic properties. The development of a robust QSPR model involves several key steps:

Data Set Curation: A diverse set of molecules with known, experimentally determined properties is compiled.

Molecular Descriptor Calculation: For each molecule in the set, a large number of theoretical molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. researchgate.netnih.gov

Validation and Prediction: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its accuracy and robustness before it is used to predict the properties of new, untested compounds. nih.gov

For this compound, relevant material properties that could be predicted via QSPR include its boiling point, density, solubility, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The descriptors used in such a model would capture the unique structural features of the molecule: the aromaticity and electron-withdrawing nature of the pyridine ring, the polarity of the cyano (-CN) group, and the conformational flexibility and sulfur-specific contributions of the propylthio (-S-C3H7) group. researchgate.netmdpi.com

Illustrative Molecular Descriptors for this compound

To build a QSPR model, a wide array of descriptors would be calculated. These are categorized based on the structural information they represent.

| Descriptor Category | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Represents the basic composition and size of the molecule. |

| Number of Sulfur Atoms | A simple count descriptor directly accounting for the thioether group. researchgate.net | |

| Topological | Wiener Index | Describes the molecular branching and compactness, influenced by the propyl chain. |

| Kier & Hall Connectivity Indices | Quantify the degree of connectivity and branching within the molecular graph. | |

| Geometrical | Molecular Surface Area | Relates to intermolecular interactions and solubility. |

| Molecular Volume | Represents the space occupied by the molecule, affecting properties like density. | |

| Quantum-Chemical | Dipole Moment | Measures the overall polarity arising from the cyano and thioether groups. mdpi.com |

| HOMO/LUMO Energies | Critical for predicting electronic properties, reactivity, and stability. nih.gov | |

| Average Electrophilic Reaction Index for a C atom | A quantum-chemical descriptor that can be significant for predicting reactivity. researchgate.net | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, crucial for predicting solubility and interactions in different media. researchgate.netmdpi.com |

This table is interactive. You can sort and filter the data to explore the different types of descriptors.

Hypothetical QSPR Model for a Material Property

Once descriptors are calculated for a training set of related thiopyridine compounds, a statistical model can be generated. For example, a hypothetical MLR model for predicting a specific electronic property (e.g., the HOMO-LUMO energy gap, which relates to stability) might take the following form:

Predicted Property = β₀ + (β₁ × Descriptor A) + (β₂ × Descriptor B) + (β₃ × Descriptor C)

Where:

Predicted Property: The material property of interest (e.g., Energy Gap in eV).

β₀, β₁, β₂, β₃: Regression coefficients determined from the statistical analysis.

Descriptor A, B, C: Selected molecular descriptors that have the most significant influence on the property (e.g., Dipole Moment, Molecular Surface Area, Number of Sulfur Atoms).

The quality and predictive capability of such a model are assessed using various statistical metrics.

| Statistical Parameter | Typical Value | Description |

| Coefficient of Determination (R²) | > 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. researchgate.net |

| Cross-validated R² (Q²) | > 0.70 | A measure of the model's predictive power, determined through techniques like Leave-One-Out (LOO) cross-validation. nih.gov |

| Root Mean Square Error (RMSE) | Low as possible | Indicates the standard deviation of the prediction errors, providing a measure of the model's accuracy. nih.gov |

| External Validation (R²_ext) | > 0.70 | The R² value obtained when the model is used to predict the properties of an external set of compounds not used in model training. |

This table is interactive, allowing for exploration of the key metrics used to validate a QSPR model.

In studies of other heterocyclic compounds, such as 1,4-dihydropyridines, QSPR models have successfully correlated molecular descriptors with properties like photostability. mdpi.com Similarly, research on organosulfur compounds has shown that quantum-chemical and geometrical descriptors are often key contributors to predictive models of their biological and chemical activities. researchgate.net These precedents strongly suggest that a well-constructed QSPR model for this compound and related derivatives would be a valuable tool for the in silico design and screening of new materials with tailored properties, accelerating the discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com

Synthesis and Structure Reactivity Relationship Srr Studies of 2 Cyano 6 Propylthiopyridine Derivatives and Analogues

Design Principles for Novel 2-Cyano-6-propylthiopyridine-Based Scaffolds

The design of novel molecular scaffolds based on this compound is guided by established principles of medicinal chemistry, focusing on the strategic manipulation of its electronic and steric properties. The core scaffold possesses two key functional groups, the cyano (-CN) group and the propylthio (-SPr) group, at positions that significantly influence the reactivity of the pyridine (B92270) ring.

The 2-cyano group is a potent electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the 4- and 6-positions. This electronic feature is a critical design element, as it can facilitate the introduction of further substituents to create a library of analogues. In the context of bioactive molecules, the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with biological targets. For instance, cyanopyridine-based compounds have been identified as inhibitors of PIM-1 kinase, a target in cancer therapy. nih.gov

Key design principles for novel scaffolds based on this compound include:

Modulation of Electronic Properties: Introducing additional electron-withdrawing or electron-donating groups at other positions on the pyridine ring to fine-tune its reactivity and basicity.

Steric Diversification: Varying the substitution pattern to explore the steric requirements of a target binding site.

Bioisosteric Replacement: Replacing the cyano or propylthio groups with other functional groups that have similar steric and electronic properties to explore the structure-activity relationship (SAR).

Scaffold Hopping: Using the this compound core as a starting point for the synthesis of more complex, fused heterocyclic systems.

Synthetic Strategies for Substituted this compound Analogues

The synthesis of this compound and its substituted analogues can be achieved through a variety of synthetic routes, often involving the sequential introduction of the cyano and propylthio groups onto a pyridine precursor. A common and efficient strategy involves the use of a di-substituted pyridine, such as 2,6-dichloropyridine, as a starting material.

A plausible synthetic pathway commences with the nucleophilic aromatic substitution (SNAr) of one of the chloro groups in 2,6-dichloropyridine with a cyanide salt, such as sodium cyanide or potassium cyanide, to yield 2-chloro-6-cyanopyridine. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. The presence of the electron-withdrawing chloro group facilitates the nucleophilic attack by the cyanide ion.

The subsequent step involves the introduction of the propylthio group via another SNAr reaction. 2-Chloro-6-cyanopyridine is reacted with propane-1-thiol in the presence of a base, such as sodium hydride or potassium carbonate, to generate the propylthiolate anion, which then displaces the remaining chloro group. This reaction is also typically performed in a polar aprotic solvent.

To synthesize substituted analogues of this compound, precursors with existing substituents on the pyridine ring can be utilized. For example, starting with a substituted 2,6-dichloropyridine allows for the introduction of various functional groups at the 3-, 4-, or 5-positions. The regioselectivity of the initial cyanation step can be influenced by the electronic nature of the existing substituent.

An alternative approach involves the synthesis of a 6-substituted-2-thioxopyridine-3-carbonitrile, followed by S-alkylation with a propyl halide. This method offers flexibility in introducing a wider range of substituents at various positions of the pyridine ring through multi-component reactions.

Table 1: Representative Synthetic Strategies for this compound Analogues

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

|---|

Investigation of Functional Group Modifications and Their Influence on Reactivity

The reactivity of this compound can be significantly altered by modifying its key functional groups. These modifications can influence the electronic properties of the pyridine ring, as well as provide new reactive sites for further transformations.

Modification of the Cyano Group: The cyano group is a versatile functional handle that can undergo a variety of chemical transformations.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide (2-(propylthio)pyridine-6-carboxamide) or carboxylic acid (2-(propylthio)pyridine-6-carboxylic acid). google.comresearchgate.net The rate of hydrolysis is influenced by the position of the cyano group on the pyridine ring, with 2-cyanopyridine generally being susceptible to these transformations. researchgate.net

Reduction: The cyano group can be reduced to an aminomethyl group (-CH2NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This introduces a basic amino group, which can dramatically alter the molecule's properties and reactivity.

Cyclization Reactions: The cyano group can participate in cycloaddition reactions or be used as a precursor for the formation of fused heterocyclic rings, such as triazoles or tetrazoles.

Modification of the Propylthio Group: The propylthio group can also be chemically modified to introduce new functionalities and alter the electronic nature of the sulfur atom.

Oxidation: The sulfur atom of the propylthio group can be selectively oxidized to a sulfoxide (-SOPr) or a sulfone (-SO2Pr) using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation of the sulfur atom significantly increases its electron-withdrawing capacity, which in turn deactivates the pyridine ring towards electrophilic attack but can further activate it for nucleophilic substitution. The oxidation of sulfide moieties to sulfoxides has been shown to decrease the cytotoxicity of some bioactive molecules while preserving their enzymatic activity. researcher.life

S-Dealkylation/Substitution: While more challenging, cleavage of the S-propyl bond can be achieved under specific conditions, allowing for the introduction of different alkyl or aryl groups at the sulfur atom.

Modification of the Pyridine Ring: The pyridine ring itself, being electron-deficient, is generally resistant to electrophilic aromatic substitution. uoanbar.edu.iq However, the presence of the activating cyano group and the directing effect of the propylthio group can influence its reactivity towards certain reagents. Nucleophilic aromatic substitution of other leaving groups on the ring is a more common transformation.

Table 2: Influence of Functional Group Modifications on the Properties of the this compound Scaffold

| Modification | Resulting Functional Group | Influence on Electronic Properties | Potential for Further Reactions |

|---|---|---|---|

| Hydrolysis of Cyano Group | Carboxamide (-CONH2) | Less electron-withdrawing than -CN | Can act as H-bond donor/acceptor |

| Hydrolysis of Cyano Group | Carboxylic Acid (-COOH) | Electron-withdrawing, acidic | Esterification, amidation |

| Reduction of Cyano Group | Aminomethyl (-CH2NH2) | Basic, electron-donating | N-acylation, N-alkylation |

| Oxidation of Propylthio Group | Sulfoxide (-SOPr) | More electron-withdrawing | Chiral center at sulfur |

| Oxidation of Propylthio Group | Sulfone (-SO2Pr) | Strongly electron-withdrawing | Further activation of the ring for SNAr |

Elucidation of Structure-Reactivity Relationships in this compound Analogues

The elucidation of structure-reactivity relationships (SRR) for this compound analogues involves systematically studying how changes in the molecular structure affect the compound's chemical reactivity. While specific, comprehensive SRR studies on this exact scaffold are not extensively reported in the literature, the principles can be inferred from studies on related substituted pyridines.

The reactivity of the pyridine ring in this compound analogues is primarily governed by the electronic effects of the substituents. The Hammett equation can be a useful tool to quantify these effects. The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent, and the reaction constant (ρ) indicates the sensitivity of a particular reaction to these electronic effects. For reactions involving nucleophilic attack on the pyridine ring, a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate.

For instance, in the nucleophilic aromatic substitution of a leaving group at the 4-position of a series of this compound analogues, the introduction of an electron-withdrawing substituent at the 5-position (meta to the reaction center) would be expected to increase the reaction rate. Conversely, an electron-donating group at the same position would likely decrease the rate.

Quantitative Structure-Activity Relationship (QSAR) studies on other cyanopyridine derivatives have demonstrated that molecular descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters can be correlated with biological activity. rsc.org Similar approaches could be applied to a library of this compound analogues to build predictive models for their reactivity or biological activity. For example, a 2D-QSAR study on pyridine-3-carbonitriles identified key molecular features contributing to their vasorelaxant activity. rsc.org

Table 3: Predicted Influence of Substituents at the 4-Position on the Reactivity of the this compound Ring

| Substituent at C-4 | Electronic Effect | Expected Influence on Nucleophilic Attack at C-5 | Expected Influence on Electrophilic Attack at Nitrogen |

|---|---|---|---|

| -NO2 | Strongly electron-withdrawing | Increase in rate | Decrease in basicity |

| -Cl | Electron-withdrawing (inductive) | Increase in rate | Decrease in basicity |

| -H | Neutral (reference) | Baseline | Baseline |

| -CH3 | Electron-donating (inductive and hyperconjugation) | Decrease in rate | Increase in basicity |

| -OCH3 | Electron-donating (resonance), electron-withdrawing (inductive) | Overall decrease in rate | Increase in basicity |

Advanced Applications and Emerging Research Frontiers of 2 Cyano 6 Propylthiopyridine Non Clinical

Applications in Materials Science

The unique molecular architecture of 2-Cyano-6-propylthiopyridine, featuring a synergistic combination of a cyano group, a pyridine (B92270) ring, and a propylthio substituent, positions it as a promising candidate for various advanced applications in materials science. These functional moieties impart specific electronic and chemical properties that are highly sought after in the development of novel materials with tailored functionalities.

Precursors for Polymeric Materials and Functional Coatings

While direct studies on the use of this compound as a monomer for polymerization are not extensively documented, the presence of the reactive cyano and pyridine groups suggests its potential as a precursor for specialized polymeric materials. The nitrile group can undergo various chemical transformations, including hydrolysis, reduction, or cycloaddition reactions, which could be exploited in the synthesis of polymers with unique pendant groups or cross-linking capabilities.

The pyridine ring, with its lone pair of electrons on the nitrogen atom, can act as a site for quaternization or hydrogen bonding, influencing the solubility, thermal stability, and adhesive properties of resulting polymers. These characteristics are particularly advantageous in the formulation of functional coatings, where adhesion to substrates and environmental resistance are crucial. The propylthio group can further enhance the hydrophobicity and compatibility of the polymer with certain organic matrices.

Components in Optoelectronic Devices and Light-Emitting Materials (e.g., OLEDs)

The integration of cyano-substituted aromatic compounds in organic light-emitting diodes (OLEDs) and other optoelectronic devices is a well-established strategy to enhance performance. The strong electron-withdrawing nature of the cyano group can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, facilitating electron injection and transport. This property is critical for achieving balanced charge transport and high recombination efficiency in OLEDs.

Although specific research on this compound in OLEDs is not yet prevalent, its structural motifs are analogous to those found in high-performance organic electronic materials. The combination of the electron-withdrawing cyano group and the electron-deficient pyridine ring could lead to a material with desirable electron-accepting properties. The propylthio group, while primarily influencing solubility and morphology, may also subtly modulate the electronic properties of the molecule. The potential for this compound to act as a host, emitter, or electron-transporting material in OLEDs warrants further investigation.

Role in Perovskite Solar Cell Efficiency and Stability